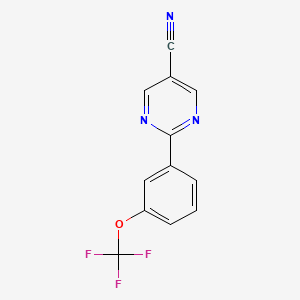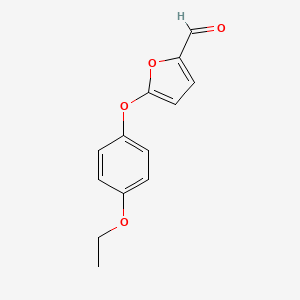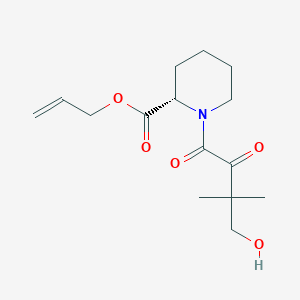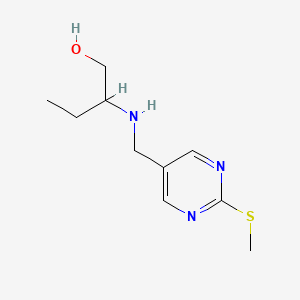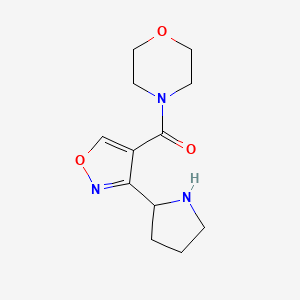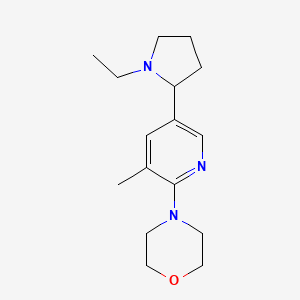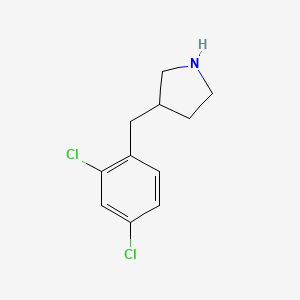
3-(2,4-Dichlorobenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H13Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2,4-dichlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)pyrrolidine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is typically purified by distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(2,4-Dichlorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,4-Dichlorobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,4-Dichlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorobenzyl)pyrrolidine: Similar structure but with different substitution pattern on the benzyl group.
3-(2,4-Dichlorobenzyl)oxypyrrolidine: Contains an oxygen atom linking the benzyl group to the pyrrolidine ring.
Uniqueness
3-(2,4-Dichlorobenzyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the benzyl group can enhance its antimicrobial properties compared to similar compounds with different substitution patterns.
特性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2 |
InChIキー |
REQMTOUZNVFEEY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


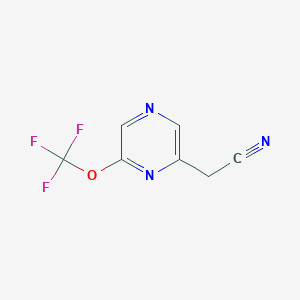
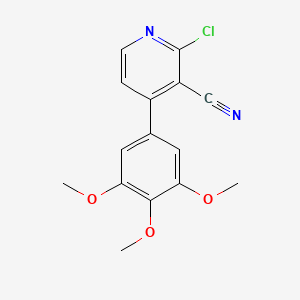
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)

